4-[2-(4-Aminophenyl)ethynyl]aniline
Overview
Description
4-[2-(4-Aminophenyl)ethynyl]aniline is a compound with the molecular formula C14H12N2. It has a molecular weight of 208.26 g/mol . The compound is also known by other names such as 4,4’- (Ethyne-1,2-diyl)dianiline, Bis (4-aminophenyl)acetylene, and Benzenamine,4,4’- (1,2-ethynediyl)bis .
Molecular Structure Analysis
The InChI string for 4-[2-(4-Aminophenyl)ethynyl]aniline is InChI=1S/C14H12N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,15-16H2 . The Canonical SMILES is C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)N .Physical And Chemical Properties Analysis
The compound has a density of 1.20±0.1 g/cm3 (Predicted), a melting point of 238-242°C, and a boiling point of 429.7±30.0 °C (Predicted) . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
Covalent Organic Frameworks (COFs)
4-[2-(4-Aminophenyl)ethynyl]aniline: is utilized as a monomer in the synthesis of Covalent Organic Frameworks . These frameworks are highly ordered, porous structures that can be used for gas storage, separation, and catalysis . The ability to customize the pore sizes and functionalities makes COFs ideal for a variety of applications, including energy storage and conversion.
Drug Delivery Systems
In the realm of drug delivery, 4-[2-(4-Aminophenyl)ethynyl]aniline plays a crucial role in the development of nanocarriers . These carriers can be engineered to deliver therapeutic agents directly to targeted cells or tissues, minimizing side effects and improving the efficacy of treatments .
Proteomics Research
This compound is a specialty product in proteomics research , where it’s used for protein characterization and modification. Its reactivity with various biomolecules allows for the development of new proteomic tools and methodologies, which can lead to advancements in understanding diseases at the molecular level .
Chemical Synthesis
4-[2-(4-Aminophenyl)ethynyl]aniline: serves as a building block in organic synthesis. It’s used to create complex molecules through various coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Material Science
In material science, this compound contributes to the creation of new materials with specific electrical, optical, or mechanical properties. It’s particularly useful in the synthesis of polymers and composites that require precise molecular architecture for advanced functionalities .
Nanotechnology
The applications of 4-[2-(4-Aminophenyl)ethynyl]aniline in nanotechnology include the fabrication of nanoscale devices and sensors. Its ability to form stable nanostructures makes it valuable for the development of electronic components that are smaller, faster, and more efficient .
properties
IUPAC Name |
4-[2-(4-aminophenyl)ethynyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKJWLKPXRNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363394 | |
Record name | Bis(4-aminophenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Aminophenyl)ethynyl]aniline | |
CAS RN |
6052-15-9 | |
Record name | Bis(4-aminophenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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